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Abstract
The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end

of a molecular chain, has transitioned from a chemical curiosity to an indispensable tool in

modern organic synthesis, materials science, and drug discovery.[1] Its unique electronic

structure and linear geometry bestow upon it a rich and versatile reactivity, enabling a vast

array of chemical transformations. This guide provides a comprehensive exploration of the

discovery, fundamental principles, and profound significance of terminal alkyne reagents. We

will delve into the key reactions that have defined their utility, including the foundational Glaser,

Hay, and Sonogashira couplings, and the revolutionary azide-alkyne "click" chemistry. Through

detailed mechanistic discussions, field-proven experimental protocols, and illustrative

diagrams, this document aims to equip researchers with the technical understanding and

practical insights necessary to harness the full potential of terminal alkyne chemistry in their

scientific endeavors.

Chapter 1: The Genesis of Alkyne Chemistry: A
Historical Perspective
The story of terminal alkynes begins with the discovery of its simplest member, acetylene

(C₂H₂). In 1836, Edmund Davy, while attempting to produce potassium metal, serendipitously

generated a new flammable gas.[2][3][4] This "new carburet of hydrogen," as he called it, was
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later rediscovered in 1860 by the French chemist Marcellin Berthelot, who systematically

studied its properties and coined the term "acétylène".[3][5][6] Berthelot's work laid the

groundwork for understanding the fundamental nature of the carbon-carbon triple bond.

A pivotal moment in the history of acetylene arrived in 1862 when Friedrich Wöhler discovered

that reacting calcium carbide with water produced acetylene, a method that would dominate

industrial production for decades.[3][6] This development made acetylene readily accessible

and spurred its use in various applications, from illumination in miners' lamps to early

automobile headlights.[2][4][5]

The true potential of terminal alkynes in organic synthesis began to be unlocked with the

discovery of their unique reactivity. In 1869, Carl Glaser reported the copper-catalyzed

oxidative homocoupling of terminal alkynes, a reaction that now bears his name and stands as

one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming

reaction.[7][8] This seminal discovery opened the door to the construction of conjugated diyne

systems, which are important structural motifs in natural products and materials.[8]

The 20th century witnessed a rapid expansion of the synthetic repertoire of terminal alkynes.

Key milestones include the development of the Hay coupling in 1962, a more practical

modification of the Glaser coupling using a catalytic copper(I)-TMEDA complex, and the

groundbreaking Sonogashira coupling in 1975.[8][9][10] The Sonogashira reaction, a

palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides,

revolutionized the synthesis of complex molecules by providing a mild and highly efficient

method for forming carbon-carbon bonds.[9][11][12]

The dawn of the 21st century brought another paradigm shift with the advent of "click

chemistry," a concept introduced by K. Barry Sharpless.[13][14] The copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) became the flagship example of a click reaction, offering a highly

efficient, selective, and biocompatible method for joining molecules.[14][15] This has had a

profound impact on drug discovery, bioconjugation, and materials science, firmly cementing the

terminal alkyne as a cornerstone of modern chemistry.[13][14][16]

Chapter 2: The Heart of the Matter: Synthesis and
Reactivity of Terminal Alkynes
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The utility of terminal alkynes stems from their distinct electronic and structural features. The

sp-hybridization of the carbon atoms in the triple bond results in a linear geometry and a higher

s-character in the C-H bond compared to alkanes and alkenes.[13] This increased s-character

makes the terminal proton significantly more acidic (pKa ≈ 25) than the protons in alkanes (pKa

≈ 50) and alkenes (pKa ≈ 44).[13][17][18][19]

Synthesis of Terminal Alkynes
The preparation of terminal alkynes can be broadly achieved through two primary strategies:

elimination reactions and the alkylation of acetylene.

2.1.1 Synthesis via Elimination Reactions

A common and effective method for synthesizing terminal alkynes involves the double

dehydrohalogenation of either geminal or vicinal dihalides.[20][21][22] This reaction typically

requires a very strong base, with sodium amide (NaNH₂) in liquid ammonia being the most

frequently employed.[20][21] The use of a strong base is crucial for the second elimination

step.[20]

2 NaNH₂

R-C≡CH

R-CHX-CH₂X
(Vicinal Dihalide)

or
R-CH₂-CHX₂

(Geminal Dihalide)

Double Dehydrohalogenation

Click to download full resolution via product page

Caption: General scheme for terminal alkyne synthesis via double dehydrohalogenation.

Experimental Protocol: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation

Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer,

a dropping funnel, and a reflux condenser, place the vicinal or geminal dihalide (1.0 eq) in a

suitable anhydrous solvent (e.g., THF or diethyl ether).
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Base Addition: Prepare a suspension of sodium amide (NaNH₂) (2.2 eq) in the same

anhydrous solvent in a separate flask. Cool the dihalide solution to 0 °C in an ice bath.

Reaction: Slowly add the sodium amide suspension to the dihalide solution via the dropping

funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for an additional 2-4 hours.

Workup: Carefully quench the reaction by the slow addition of water. Separate the organic

layer, and extract the aqueous layer with the same organic solvent. Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by distillation or column chromatography on silica gel to

afford the terminal alkyne.

2.1.2 Synthesis via Alkylation of Acetylide Anions

The acidity of the terminal proton allows for its ready deprotonation by a strong base to form a

highly nucleophilic acetylide anion.[17][23] This acetylide anion can then participate in SN2

reactions with primary alkyl halides to generate a new carbon-carbon bond, effectively

elongating the carbon chain.[17][23]

R-C≡CH R-C≡C⁻ Na⁺Deprotonation R-C≡C-R'SN2 Reaction

Click to download full resolution via product page

Caption: Synthesis of internal alkynes via alkylation of terminal alkynes.
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Fundamental Reactivity of Terminal Alkynes
The rich reactivity of terminal alkynes can be broadly categorized into three main types:

reactions involving the acidic terminal proton, electrophilic additions to the triple bond, and

metal-catalyzed cross-coupling reactions.

2.2.1 Acidity and Nucleophilicity of the Acetylide Anion

As previously mentioned, the ability to form a stable acetylide anion is a cornerstone of terminal

alkyne chemistry.[17] This anion is not only a strong base but also an excellent nucleophile,

readily participating in reactions with a variety of electrophiles, including alkyl halides,

epoxides, and carbonyl compounds.[17]

2.2.2 Electrophilic Addition Reactions

Similar to alkenes, the electron-rich π-bonds of alkynes make them susceptible to electrophilic

addition reactions.[24][25] However, the reactivity of alkynes towards electrophiles is generally

lower than that of alkenes.[19][24] Common electrophilic addition reactions include

hydrohalogenation and hydration.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's

rule.[19] The reaction can proceed in a stepwise manner, with the addition of one equivalent

of HX yielding a vinyl halide, and a second equivalent producing a geminal dihalide.[19]

Hydration: The addition of water to a terminal alkyne, typically catalyzed by a mercuric salt

(Hg²⁺), also follows Markovnikov's rule and initially forms an enol intermediate.[19][24] This

enol rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.[24][25]

2.2.3 Metal-Catalyzed Cross-Coupling Reactions

The development of metal-catalyzed cross-coupling reactions has revolutionized the use of

terminal alkynes in organic synthesis. These reactions provide powerful and versatile methods

for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and

selectivity. The most significant of these are the Glaser, Hay, and Sonogashira couplings, which

will be discussed in detail in the following chapter.
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Chapter 3: The Workhorses of Synthesis: Key
Coupling Reactions of Terminal Alkynes
The ability of terminal alkynes to participate in a variety of powerful coupling reactions is central

to their importance in modern chemistry. These reactions have enabled the synthesis of a vast

array of complex molecules, from natural products and pharmaceuticals to advanced materials.

The Glaser and Hay Couplings: Forging Symmetric
Diynes
The Glaser coupling, discovered in 1869, is the oxidative homocoupling of two terminal alkynes

to form a symmetric 1,3-diyne.[7][8] The reaction is typically catalyzed by a copper(I) salt in the

presence of a base and an oxidant, such as molecular oxygen.[8]

The Hay coupling, a significant improvement on the Glaser reaction, utilizes a soluble Cu(I)-

TMEDA (tetramethylethylenediamine) complex as the catalyst.[7][8][10] This modification

allows for milder reaction conditions and broader solvent compatibility.[26]

Mechanism of the Glaser-Hay Coupling:

The mechanism is thought to proceed through the following key steps:[7][27]

Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the

resulting acetylide anion coordinates to the copper(I) catalyst to form a copper acetylide

complex.[7]

Oxidative Coupling: Two copper acetylide species undergo an oxidative coupling to form the

1,3-diyne and reduced copper species.

Reoxidation of Copper: The active copper(I) catalyst is regenerated by the oxidation of the

reduced copper species by an external oxidant, typically oxygen from the air.[7]
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Glaser-Hay Coupling Mechanism

2 R-C≡CH 2 R-C≡C⁻
Base 2 R-C≡C-Cu(I)Cu(I)

R-C≡C-C≡C-R

Oxidative Coupling 2 Cu(0) 2 Cu(I)Oxidant (O₂)

Click to download full resolution via product page

Caption: Simplified mechanism of the Glaser-Hay coupling.

The Sonogashira Coupling: A Revolution in Cross-
Coupling Chemistry
The Sonogashira coupling, reported in 1975 by Kenkichi Sonogashira, is a palladium- and

copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl

halide.[9][28] This reaction has become one of the most important and widely used methods for

the synthesis of arylalkynes and conjugated enynes due to its mild reaction conditions, high

functional group tolerance, and broad substrate scope.[9][11][12][29]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium

cycle and a copper cycle.[11][12]

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl

halide (R-X) to form a Pd(II) complex.[11]

Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the

copper cycle) in a transmetalation step, transferring the acetylide group to the palladium

center.[11]
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Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive

elimination to yield the final cross-coupled product (R-C≡C-R') and regenerate the Pd(0)

catalyst.[11]

Copper Cycle:

Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the

resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate.[11] This

species then participates in the transmetalation step of the palladium cycle.

Palladium Cycle

Copper Cycle

Pd(0)L₂

R-Pd(II)L₂-X

Oxidative Addition
(R-X)

R-Pd(II)L₂-C≡C-R'

Transmetalation
(from Cu cycle)

Reductive Elimination
(R-C≡C-R')

Cu(I)X

Cu(I)-C≡C-R'

Transfers Acetylide

R'-C≡CH

Cu(I)X, Base

Base

Click to download full resolution via product page

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
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Experimental Protocol: Sonogashira Cross-Coupling Reaction

Setup: To a solution of the aryl or vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF,

or an amine base like triethylamine) in a Schlenk flask, add the palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11][28]

Reagent Addition: Add the amine base (if not used as the solvent, 2-3 eq) followed by the

terminal alkyne (1.1-1.5 eq).

Reaction: Stir the reaction mixture at room temperature or elevated temperature (typically

40-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is

consumed (monitored by TLC or GC-MS).

Workup: After cooling to room temperature, dilute the reaction mixture with an organic

solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the

metal catalysts. Wash the filtrate with saturated aqueous ammonium chloride and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under

reduced pressure, and purify the residue by flash column chromatography on silica gel to

obtain the desired cross-coupled product.

Parameter Glaser/Hay Coupling Sonogashira Coupling

Reactants Two terminal alkynes
Terminal alkyne and aryl/vinyl

halide

Product Symmetric 1,3-diyne
Arylalkyne or conjugated

enyne

Catalyst Copper(I) salt
Palladium and Copper(I) co-

catalyst

Key Feature Homocoupling Cross-coupling

Table 1: Comparison of Glaser/Hay and Sonogashira Coupling Reactions.
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Chapter 4: Click Chemistry and Bioconjugation: The
Modern Frontier
The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a class of

reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are

easily removed), are stereospecific, and can be conducted under mild, often benign,

conditions.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged

as the quintessential click reaction, providing an exceptionally efficient and reliable method for

forming a stable 1,2,3-triazole linkage between two molecules.[14][15]

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide

to selectively form the 1,4-disubstituted triazole isomer.[15][30] The reaction is catalyzed by a

copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent

like sodium ascorbate.[15]

The remarkable biocompatibility of the CuAAC reaction has led to its widespread adoption in

chemical biology for applications such as bioconjugation, where it is used to label and track

biomolecules in living systems.[16][31][32][33] The terminal alkyne and azide functional groups

are largely absent in biological systems, making them bioorthogonal handles that react

specifically with each other without interfering with native biochemical processes.[16][34]

R¹-C≡CH + R²-N₃ 1,4-disubstituted 1,2,3-triazole[3+2] Cycloaddition

Cu(I)

Click to download full resolution via product page

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a suitable

solvent system, often a mixture of water and a miscible organic solvent like t-butanol or
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DMSO.

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst.

This is typically done by mixing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) with a

reducing agent (e.g., sodium ascorbate, 5-20 mol%) in water.

Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction

mixture at room temperature. The reaction is often complete within a few hours, and in many

cases, the product may precipitate out of the solution.

Workup: If the product precipitates, it can be isolated by filtration and washed with water and

a cold organic solvent. If the product is soluble, the reaction mixture can be diluted with

water and extracted with an organic solvent (e.g., ethyl acetate).

Purification: The organic extracts are combined, washed with brine, dried over anhydrous

sodium sulfate, and concentrated. The crude product can be purified by column

chromatography or recrystallization if necessary.

Chapter 5: Conclusion: The Enduring Significance
of Terminal Alkynes
From their initial discovery as a simple gas to their current status as a linchpin of modern

synthetic chemistry, terminal alkyne reagents have undergone a remarkable journey. Their

unique reactivity, particularly the acidity of the terminal proton and the versatility of the resulting

acetylide anion, has provided chemists with a powerful toolkit for the construction of complex

molecular architectures.

The development of seminal reactions like the Glaser, Hay, and Sonogashira couplings has

had a transformative impact on organic synthesis, enabling the efficient formation of carbon-

carbon bonds under increasingly mild conditions. The advent of click chemistry, with the

CuAAC reaction at its forefront, has further expanded the horizons of terminal alkyne chemistry,

particularly in the realm of bioconjugation and materials science.

For researchers, scientists, and drug development professionals, a deep understanding of the

discovery and significance of terminal alkyne reagents is not merely an academic exercise but

a practical necessity. The ability to strategically incorporate and manipulate this versatile
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functional group is crucial for the design and synthesis of novel therapeutics, advanced

materials, and sophisticated molecular probes. As the quest for ever more efficient and

selective chemical transformations continues, the humble terminal alkyne is certain to remain a

central and indispensable player in the ongoing evolution of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2861886?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2861886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

